N-(2-methylquinolin-8-yl)-3-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methylquinolin-8-yl)-3-nitrobenzamide is a compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a quinoline ring substituted with a methyl group at the 2-position and a nitrobenzamide moiety at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylquinolin-8-yl)-3-nitrobenzamide typically involves the reaction of 2-methylquinoline with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2-methylquinolin-8-yl)-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The quinoline ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: The major product is the corresponding amino derivative.
Reduction: The major products are various reduced forms of the compound.
Substitution: The major products are halogenated derivatives of the compound.
Scientific Research Applications
N-(2-methylquinolin-8-yl)-3-nitrobenzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of N-(2-methylquinolin-8-yl)-3-nitrobenzamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exhibiting antimicrobial or anticancer properties .
Comparison with Similar Compounds
Similar Compounds
2-methylquinoline: A precursor in the synthesis of N-(2-methylquinolin-8-yl)-3-nitrobenzamide.
3-nitrobenzamide: Another precursor used in the synthesis.
Quinoline derivatives: A broad class of compounds with similar structures and diverse biological activities.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a quinoline ring with a nitrobenzamide moiety makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C17H13N3O3 |
---|---|
Molecular Weight |
307.30 g/mol |
IUPAC Name |
N-(2-methylquinolin-8-yl)-3-nitrobenzamide |
InChI |
InChI=1S/C17H13N3O3/c1-11-8-9-12-4-3-7-15(16(12)18-11)19-17(21)13-5-2-6-14(10-13)20(22)23/h2-10H,1H3,(H,19,21) |
InChI Key |
ASIKXZQKCMXXJR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=CC=C2NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.